2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone
CAS No.: 388088-83-3
Cat. No.: VC2335282
Molecular Formula: C12H11BrOS
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 388088-83-3 |
|---|---|
| Molecular Formula | C12H11BrOS |
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | 2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone |
| Standard InChI | InChI=1S/C12H11BrOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3 |
| Standard InChI Key | BEGKHWMWXSYGJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr |
| Canonical SMILES | CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr |
Introduction
Physical and Chemical Properties
Structural Characteristics
2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone features a benzothiophene scaffold with methyl substituents at positions 3 and 5, and a bromoethanone functional group at position 2. This specific arrangement creates a molecule with distinct reactivity patterns, particularly due to the presence of the α-bromoketone moiety, which serves as an excellent electrophilic center for various synthetic transformations.
Molecular Information
The detailed molecular properties of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone are presented in Table 1, compiled from authoritative chemical databases.
Table 1: Physical and Chemical Properties of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone
| Property | Value |
|---|---|
| CAS Number | 388088-83-3 |
| Molecular Formula | C₁₂H₁₁BrOS |
| Molecular Weight | 283.18 g/mol |
| IUPAC Name | 2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone |
| SMILES Notation | CC1=CC2=C(C=C1)SC(=C2C)C(=O)CBr |
| InChI Key | BEGKHWMWXSYGJZ-UHFFFAOYSA-N |
| PubChem CID | 2779776 |
| MDL Number | MFCD03407327 |
| Purity (Commercial) | ≥95% |
The compound is commercially available with a typical purity of at least 95%, making it suitable for research and pharmaceutical applications .
Identification and Classification
Chemical Identity
2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone belongs to the class of α-bromoketones, which are versatile intermediates in organic synthesis. The compound is known by several synonyms in the chemical literature and commercial catalogs:
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2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone
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2-bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone
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2-bromo-1-(3,5-dimethylbenzo[b]thiophen-2-yl)ethanone
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Ethanone, 2-bromo-1-(3,5-dimethylbenzo[b]thien-2-yl)
Structural Analysis
The compound features several key structural elements that define its chemical behavior:
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A benzothiophene ring system, comprising a benzene ring fused with a thiophene ring
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Methyl groups at positions 3 and 5, enhancing electron density in the aromatic system
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A bromoethanone (-COCH₂Br) substituent at position 2 of the thiophene ring
These structural features contribute to the compound's reactivity profile and its utility in synthetic organic chemistry.
Chemical Reactivity and Synthetic Applications
Reactivity Profile
As an α-bromoketone, 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone demonstrates characteristic reactivity patterns that make it valuable in organic synthesis. The primary reactive sites include:
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The α-bromo functionality, which readily undergoes nucleophilic substitution reactions
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The carbonyl group, susceptible to various addition reactions
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The benzothiophene ring system, which can participate in electrophilic aromatic substitution reactions
These reactive centers enable the compound to serve as a versatile building block for the construction of more complex molecular architectures.
Synthetic Utility
The synthetic utility of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone is primarily derived from the reactivity of its α-bromoketone functionality. Key synthetic transformations include:
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Nucleophilic substitution with nitrogen-containing nucleophiles to form amino ketones
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Reactions with sulfur nucleophiles to form sulfides and related compounds
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Formation of heterocyclic compounds through cyclization reactions
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Participation in condensation reactions to form various heterocyclic systems
These transformations make the compound particularly valuable in the synthesis of pharmaceutically relevant molecules and heterocyclic compounds.
Industrial and Research Applications
Pharmaceutical Relevance
Analytical Characterization
Spectroscopic Properties
Analytical characterization of 2-Bromo-1-(3,5-dimethyl-1-benzothiophen-2-yl)-1-ethanone typically involves several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would display signals for methyl groups, methylene protons adjacent to bromine, and aromatic protons
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¹³C-NMR would show characteristic signals for carbonyl carbon, methylene carbon, aromatic carbons, and methyl carbons
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Infrared (IR) Spectroscopy:
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Characteristic carbonyl stretching absorption around 1670-1690 cm⁻¹
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C-H stretching bands for aromatic and aliphatic hydrogens
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C-Br stretching typically around 550-650 cm⁻¹
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Mass Spectrometry:
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Molecular ion peak at m/z 283/285 with characteristic bromine isotope pattern
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Fragmentation pattern revealing loss of bromine and other structural features
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These analytical methods, combined with elemental analysis, provide conclusive identification and purity assessment of the compound.
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